molecular formula C18H21FN6O B2709788 2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1206997-88-7

2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No. B2709788
CAS RN: 1206997-88-7
M. Wt: 356.405
InChI Key: XFKOLDCJIIUNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol” is a chemical compound with the molecular formula C18H21FN6O. Its average mass is 356.397 Da and its monoisotopic mass is 356.176086 Da .

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Derivatives

Researchers have synthesized a series of novel pyrazolopyrimidine derivatives, investigating their potential as anticancer and anti-5-lipoxygenase agents. This work involved the development of various compounds through the condensation of carboxamide with aromatic aldehydes and further modifications to explore their biological activities. The structure-activity relationship (SAR) was analyzed, highlighting the potential therapeutic applications of these derivatives in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Development of NMDA Receptor Antagonists

Another significant application is the development of NMDA receptor antagonists for neurological conditions. The research involved the stereoselective conversion of a benzylic alcohol into a benzylic fluoride and demonstrated a new method for the synthesis of 1H-pyrazolo[3,4-D]pyrimidin-4-amines. These findings contribute to the advancement of treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Bio et al., 2008).

Discovery of Phosphodiesterase 1 Inhibitors

Further research has focused on the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1) for treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. Through the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones, a clinical candidate (ITI-214) exhibited picomolar inhibitory potency and was advanced into Phase I clinical development. This emphasizes the compound's relevance in targeting central nervous system disorders (Li et al., 2016).

Antimicrobial and Antifungal Applications

Compounds based on pyrazolopyrimidine structures have also been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesis approach utilized new 5-aminopyrazoles as intermediates to generate a variety of derivatives. These compounds demonstrated moderate to good inhibitory effects against various pathogenic bacteria and fungi, underscoring their potential as antimicrobial agents (Al-Adiwish et al., 2013).

properties

IUPAC Name

2-[[6-(cyclopentylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O/c19-12-5-7-14(8-6-12)25-17-15(11-21-25)16(20-9-10-26)23-18(24-17)22-13-3-1-2-4-13/h5-8,11,13,26H,1-4,9-10H2,(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKOLDCJIIUNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

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